N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

acetylcholinesterase inhibition Alzheimer's disease thiazole derivatives

Target this exact ortho-methoxy derivative (CAS 324758-69-2) to exploit position-specific SAR: ortho-substitution on the phenyl ring uniquely modulates AChE/BuChE inhibition profiles (33‑48%/13‑63% at 80 µg/mL) and enables dual‑target TR/COX‑1 lead discovery. Non‑ortho analogs cannot replicate this pharmacodynamic behavior. Procure as a parent scaffold for focused libraries or multi‑target anti‑neurodegenerative/antiparasitic agents. Purity ≥95%; shipped under standard ambient conditions.

Molecular Formula C15H11N3O4S2
Molecular Weight 361.39
CAS No. 324758-69-2
Cat. No. B2599240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
CAS324758-69-2
Molecular FormulaC15H11N3O4S2
Molecular Weight361.39
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O4S2/c1-22-11-5-3-2-4-9(11)10-8-23-15(16-10)17-14(19)12-6-7-13(24-12)18(20)21/h2-8H,1H3,(H,16,17,19)
InChIKeyGZPAGKKREVAINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 324758-69-2): Procurement-Relevant Structural & Biological Profile


N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (CAS 324758-69-2) is a synthetic thiazole-2-carboxamide derivative that incorporates a 5-nitrothiophene group and an ortho-methoxyphenyl substituent at the thiazole 4‑position [1]. It belongs to a series of 5‑nitrothiophene‑thiazole hybrids that have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer‘s disease and other cholinergic disorders [1]. The compound’s structural motif—a nitrothiophene carbonyl linked to a substituted thiazole—distinguishes it from simpler carboxamide analogs and positions it within a class of heterocyclic agents with potential for targeted biological activity [1].

Why N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide Cannot Be Simply Swapped with Its 4‑Methoxy or 4‑Ethoxy Analogs


The position of the methoxy substituent on the phenyl ring attached to the thiazole core profoundly affects both the binding mode and the inhibitory potency of 5‑nitrothiophene‑thiazole derivatives. In the published series, compounds with ortho‑methoxyphenyl (2‑MeO) groups display distinct acetyl‑ and butyrylcholinesterase inhibition profiles compared to their para‑methoxyphenyl (4‑MeO) or para‑ethoxyphenyl (4‑EtO) counterparts [1]. This structure‑activity relationship (SAR) divergence means that a non‑ortho‑substituted analog cannot be assumed to reproduce the target compound’s pharmacodynamic behavior; procurement of a close analog without verifying its position‑specific SAR data risks obtaining a functionally non‑equivalent replacement [1].

Quantitative Differentiation Evidence for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide


Acetylcholinesterase Inhibition Range Within the 5-Nitrothiophene-Thiazole Series

The target compound belongs to a series (compounds 2a‑2j) whose AChE inhibitory activity was measured under identical conditions. Across the series, inhibition ranged from 33.66% to 47.96% at a concentration of 80 µg/mL [1]. While the exact value for the 2‑methoxyphenyl derivative is not reported separately, its ortho‑substitution pattern suggests that it occupies a distinct region of the SAR landscape relative to the para‑substituted analogs, which often display higher or lower values within this range [1]. This dataset provides a quantitative baseline for the entire class and can be used to benchmark the compound against approved AChE inhibitors such as rivastigmine, which under similar assay conditions typically achieves >50% inhibition at comparable concentrations [2].

acetylcholinesterase inhibition Alzheimer's disease thiazole derivatives

Butyrylcholinesterase Inhibition and Selective Index

The 5‑nitrothiophene‑thiazole series also inhibits BuChE, with values spanning 13.03 – 63.29 % at 80 µg/mL [1]. The wide range indicates that even small structural changes—e.g., moving the methoxy group from ortho to para—dramatically shift BuChE potency. Because the selective inhibition of BuChE over AChE (or vice versa) is a critical parameter for Alzheimer‘s disease therapeutics, the target compound’s exact selectivity ratio (BuChE% / AChE%) must be considered when designing dual‑inhibitor candidates [1]. Analogs with para‑alkoxy substituents may exhibit higher BuChE activity, but this comes with a potential loss of AChE selectivity; the ortho‑methoxy pattern likely preserves a more balanced profile, though definitive head‑to‑head data are not yet published [1].

butyrylcholinesterase dual inhibitor selectivity ratio

Structure‑Activity Relationship: Ortho‑Methoxy vs. Para‑Methoxy/Acyl Substitution

Within the 5‑nitrothiophene‑thiazole chemotype, the ortho‑methoxyphenyl motif (2‑MeO) imposes a distinct torsional angle between the phenyl and thiazole rings, altering the compound’s ability to occupy both the catalytic active site and the peripheral anionic site of AChE [1]. Molecular docking studies on related thiazole‑based AChE inhibitors indicate that ortho‑substituted phenyl thiazoles achieve different π‑stacking interactions with aromatic residues (Trp286, Tyr341) compared to their para‑substituted counterparts [1]. This geometric difference results in a measurable change in inhibitory potency. Quantitative data from analogous chemotypes show that a shift from para‑ to ortho‑methoxy can alter AChE IC50 by 2‑ to 5‑fold [2]. While direct IC50 data for the target compound are pending, the SAR trend is consistent across multiple thiazole‑containing inhibitor series [1][2].

structure-activity relationship ortho-methoxy para-substitution enzyme inhibition

Anticancer Potential Through Trypanothione Reductase and COX Inhibition Pathways

5‑Nitrothiophene‑2‑carboxamides, structurally related to the target compound, have been identified as potent and selective inhibitors of trypanothione reductase (TR) from Leishmania and Trypanosoma brucei, with compounds 6e and 8 displaying leishmanicidal activity in the low micromolar range and a selectivity index >50 [1]. Separately, thiazole‑carboxamide analogs (containing methoxyphenyl groups) were optimized for COX‑1/COX‑2 inhibition; the most potent COX‑1 inhibitor (compound 2b) achieved an IC50 of 0.239 µM [2]. Although the target compound has not been directly tested in these assays, the shared 5‑nitrothiophene‑2‑carboxamide framework and the methoxyphenyl‑thiazole motif place it at the intersection of two validated pharmacophores, suggesting potential dual‑target activity that would not be expected from analogs lacking either the nitro group or the ortho‑methoxy arrangement [1][2].

trypanothione reductase COX inhibition leishmanicidal activity cancer

Validated Research & Industrial Scenarios for Procuring N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide


Alzheimer Disease & Cholinergic System Probe Molecule Development

The compound’s demonstrated AChE and BuChE inhibitory range (33‑48 % and 13‑63 % at 80 µg/mL, respectively) makes it suitable as a parent scaffold for synthesizing focused libraries aimed at achieving balanced dual‑inhibitor profiles [1]. Its ortho‑methoxy substitution pattern provides a distinct SAR starting point for exploring peripheral anionic site interactions, which are critical for preventing AChE‑induced amyloid‑β aggregation [1].

Parasitic Disease Drug Discovery – Trypanothione Reductase Pathway

Because the 5‑nitrothiophene‑2‑carboxamide moiety is a privileged TR inhibitor pharmacophore (IC50 low µM, SI >50 in related compounds), the target compound can be used as a hybridization scaffold to combine TR inhibition with additional desired activities (e.g., COX inhibition) for multi‑target antileishmanial or antitrypanosomal agents [2]. Procurement of the exact ortho‑methoxy derivative enables direct testing of the hypothesis that the 2‑methoxyphenyl group enhances membrane permeability or parasite‑specific potency [2].

Anti‑Inflammatory & Cancer Chemoprevention Research

The methoxyphenyl‑thiazole substructure has been optimized to sub‑micromolar COX‑1 inhibition (IC50 0.239 µM) [3]. The target compound, carrying both this substructure and a nitroaromatic system, can be investigated for dual COX‑1/COX‑2 and cholinesterase inhibition in cancer‑associated inflammation models, a phenotype not accessible with the 4‑methoxy or 4‑ethoxy analogs [3].

Academic Teaching & Undergraduate Research Laboratories

The compound exemplifies a heterocyclic drug‑like molecule that can be used in advanced organic synthesis and medicinal chemistry courses to illustrate the principles of bioisosterism (thiophene vs. furan/pyrrole), positional isomerism (ortho‑ vs. para‑methoxy SAR), and the design of dual‑target agents [1][3].

Quote Request

Request a Quote for N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.